molecular formula C9H7NO3S B040416 2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl acetate CAS No. 115045-85-7

2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl acetate

Cat. No. B040416
M. Wt: 209.22 g/mol
InChI Key: GGPGMLPNWNZOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl acetate, commonly known as ODTA, is a chemical compound that has been widely studied for its potential applications in scientific research. ODTA belongs to the family of benzo[d]thiazole derivatives, which have been found to possess various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Mechanism Of Action

ODTA exerts its biological effects through various mechanisms of action. It has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. ODTA has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.

Biochemical And Physiological Effects

ODTA has been shown to possess various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of inflammatory diseases. ODTA has also been shown to decrease the levels of reactive oxygen species, which are involved in oxidative stress and cellular damage.

Advantages And Limitations For Lab Experiments

ODTA has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to possess various biological activities, making it a potential candidate for the development of new drugs. However, ODTA also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of ODTA. One potential area of research is the development of new drugs based on ODTA, particularly for the treatment of neurodegenerative diseases and cancer. Another area of research is the elucidation of its mechanism of action, which could provide insights into the development of new therapeutic strategies. Additionally, further studies are needed to determine the safety and efficacy of ODTA in humans, particularly in the context of drug development.

Synthesis Methods

ODTA can be synthesized through several methods, including the reaction of 2-aminobenzenethiol with acetic anhydride in the presence of a catalyst such as sulfuric acid. Other methods involve the reaction of 2-aminobenzenethiol with acetyl chloride or acetic acid in the presence of a base such as triethylamine.

Scientific Research Applications

ODTA has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and antitumor properties. ODTA has also been shown to possess neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

115045-85-7

Product Name

2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl acetate

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

(2-oxo-3H-1,3-benzothiazol-6-yl) acetate

InChI

InChI=1S/C9H7NO3S/c1-5(11)13-6-2-3-7-8(4-6)14-9(12)10-7/h2-4H,1H3,(H,10,12)

InChI Key

GGPGMLPNWNZOJL-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC2=C(C=C1)NC(=O)S2

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)NC(=O)S2

synonyms

2(3H)-Benzothiazolone,6-(acetyloxy)-(9CI)

Origin of Product

United States

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